molecular formula C12H18ClNO3S2 B2648905 1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide CAS No. 1421531-40-9

1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide

Cat. No. B2648905
M. Wt: 323.85
InChI Key: OOCZNBIXNLPRHD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as CPMM, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. CPMM has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structural properties of compounds containing methanesulfonamide and related functional groups. For example, studies have demonstrated the synthesis of complex heterocyclic compounds involving methanesulfonamide derivatives and have analyzed their structural characteristics through NMR spectra and crystallography. These compounds are of interest due to their potential applications in developing new materials with unique chemical and physical properties (Upadhyaya et al., 1997).

Enzymatic Activity and Inhibition

Methanesulfonamide derivatives have been explored for their activity in enzymatic systems. For instance, coenzyme M analogues have been synthesized and investigated for their ability to act as substrates or inhibitors in enzymatic reactions, such as those involved in methane biosynthesis. This highlights the potential use of these compounds in studying and manipulating biochemical pathways (Gunsalus et al., 1978).

Chemical Reactions and Transformations

Compounds containing methylthio and methanesulfonyl groups have been subjects of studies focusing on their chemical reactivity and transformations. Research has demonstrated how these compounds undergo oxidation reactions, providing insights into their reactivity and potential applications in synthetic chemistry. For example, the oxidation of methyl (methylthio)methyl sulfoxide has been studied, offering routes to produce sulfoxides and sulfones, which are valuable in various chemical synthesis processes (Ogura et al., 1980).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-4-3-5-11(13)6-10/h3-6,14-15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCZNBIXNLPRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC(=CC=C1)Cl)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide

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